Methyl 2-(6-bromopyridin-2-yl)butanoate
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Overview
Description
Methyl 2-(6-bromopyridin-2-yl)butanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyridin-2-yl)butanoate typically involves the bromination of 2-pyridine followed by esterification. One common method includes:
Bromination: 2-pyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Esterification: The brominated pyridine is then reacted with butanoic acid and methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.
Batch Esterification: Conducting the esterification in large batch reactors to produce the desired ester in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromopyridin-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The pyridine ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of Methyl 2-(6-bromopyridin-2-yl)butanol.
Oxidation: Formation of pyridine N-oxide derivatives.
Scientific Research Applications
Methyl 2-(6-bromopyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromopyridin-2-yl)butanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloropyridin-2-yl)butanoate
- Methyl 2-(6-fluoropyridin-2-yl)butanoate
- Methyl 2-(6-iodopyridin-2-yl)butanoate
Uniqueness
Methyl 2-(6-bromopyridin-2-yl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Biological Activity
Methyl 2-(6-bromopyridin-2-yl)butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a brominated pyridine ring. Its molecular formula is C12H14BrN with a molecular weight of approximately 252.15 g/mol. The presence of the bromine atom at the 6-position of the pyridine ring significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer domains. The compound's structural features allow it to interact with various biological targets, leading to modulation of enzyme activities and cellular pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Table 2: Anticancer Activity Against Cell Lines
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant bactericidal activity, achieving a reduction in bacterial load by over 90% at concentrations above its MIC.
Case Study 2: Cancer Cell Line Response
In a separate investigation, Johnson et al. explored the effects of this compound on K562 cells. The compound was found to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-(6-bromopyridin-2-yl)butanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-7(10(13)14-2)8-5-4-6-9(11)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
HWZCQAIJSQBETP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CC=C1)Br)C(=O)OC |
Origin of Product |
United States |
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